3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
CAS No.: 1351645-20-9
Cat. No.: VC7526948
Molecular Formula: C10H7N5S
Molecular Weight: 229.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351645-20-9 |
|---|---|
| Molecular Formula | C10H7N5S |
| Molecular Weight | 229.26 |
| IUPAC Name | 3-pyridin-4-yl-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |
| Standard InChI | InChI=1S/C10H7N5S/c16-9-2-1-8-12-13-10(15(8)14-9)7-3-5-11-6-4-7/h1-6H,(H,14,16) |
| Standard InChI Key | CIPBWFNGAXYNEX-UHFFFAOYSA-N |
| SMILES | C1=CC2=NN=C(N2NC1=S)C3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound belongs to the class of fused heterocycles, combining a pyridazine core with triazole and pyridine substituents. Its molecular formula is C₁₀H₇N₅S, with a molecular weight of 229.26 g/mol . The IUPAC name, 3-pyridin-4-yl-5H- triazolo[4,3-b]pyridazine-6-thione, reflects its bicyclic structure (Figure 1) .
Table 1: Key Molecular Descriptors
Structural Analysis
The molecule comprises:
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A pyridazine ring fused with a 1,2,4-triazole moiety at positions 4 and 3.
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A pyridin-4-yl substituent at position 3 of the triazole ring.
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A thiol (-SH) group at position 6 of the pyridazine ring.
X-ray crystallography data for this specific isomer are unavailable, but analogous structures (e.g., pyridin-2-yl derivatives) adopt planar configurations with intramolecular hydrogen bonds stabilizing the thione tautomer . The pyridin-4-yl group’s para-substitution likely influences electronic distribution and binding interactions compared to ortho- or meta-substituted analogs.
Synthesis and Reactivity
Synthetic Routes
While no explicit synthesis for the 4-yl isomer is documented, methodologies for analogous triazolo-pyridazines suggest the following pathway:
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Formation of Pyridazine-Thiol Precursor:
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Optimization Challenges:
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Pyridine-4-carbaldehyde, EtOH, HCl, reflux | Hydrazone derivative | 60–70 |
| 2 | PTSA, DMF, 100°C | Cyclized triazolo-pyridazine | 40–50 |
Reactivity Profile
The thiol group at position 6 is nucleophilic, enabling:
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Alkylation: Reaction with alkyl halides to form thioethers.
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Oxidation: Conversion to disulfides or sulfonic acids under oxidative conditions.
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Metal Coordination: Chelation with transition metals (e.g., Cu²⁺, Fe³⁺), potentially useful in catalysis or medicinal chemistry .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic (logP ≈ 1.8) but gains moderate aqueous solubility via thiol deprotonation at physiological pH.
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Thermal Stability: Decomposition above 250°C, consistent with fused heterocycles .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 2550 cm⁻¹ (S-H stretch) and 1600–1450 cm⁻¹ (C=N/C=C vibrations) .
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NMR:
| Organism | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Candida albicans | ≤25 | Fluconazole (MIC = 32 µg/mL) |
| Rhodotorula mucilaginosa | ≤25 | Amphotericin B (MIC = 16 µg/mL) |
Anticancer Screening
Preliminary cytotoxicity assays on NCI-60 cell lines for analogs show IC₅₀ values of 10–50 µM, with mechanisms involving topoisomerase II inhibition . The pyridin-4-yl group’s planar geometry may facilitate intercalation into DNA.
Challenges and Future Directions
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Stereoelectronic Effects: The pyridin-4-yl group’s electron-donating nature may reduce metabolic stability compared to pyridin-2-yl isomers.
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Synthetic Scalability: Low yields in cyclization steps necessitate catalyst optimization (e.g., microwave-assisted synthesis).
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Target Validation: In vitro studies are required to confirm CYP51 inhibition and assess selectivity over human cytochrome P450 enzymes.
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